![molecular formula C12H10F3N3OS B12507046 3-(3-Methyl-1,3-thiazol-2-ylidene)-1-[3-(trifluoromethyl)phenyl]urea](/img/structure/B12507046.png)
3-(3-Methyl-1,3-thiazol-2-ylidene)-1-[3-(trifluoromethyl)phenyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Methyl-1,3-thiazol-2-ylidene)-1-[3-(trifluoromethyl)phenyl]urea is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a trifluoromethyl group, and a urea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methyl-1,3-thiazol-2-ylidene)-1-[3-(trifluoromethyl)phenyl]urea typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Formation of the Urea Moiety: The urea moiety can be introduced by reacting the thiazole derivative with an isocyanate or by using phosgene and amines under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Methyl-1,3-thiazol-2-ylidene)-1-[3-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole ring or the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles, electrophiles, and appropriate solvents.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced thiazole derivatives.
Substitution Products: Substituted thiazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
3-(3-Methyl-1,3-thiazol-2-ylidene)-1-[3-(trifluoromethyl)phenyl]urea has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, antifungal, and anticancer properties.
Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide due to its bioactive properties.
Material Science: It is investigated for its potential use in the development of advanced materials, such as organic semiconductors and photovoltaic materials.
Wirkmechanismus
The mechanism of action of 3-(3-Methyl-1,3-thiazol-2-ylidene)-1-[3-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, in medicinal chemistry, it may inhibit key enzymes involved in microbial growth or cancer cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2-Methyl-1,3-thiazol-4-ylidene)-1-[3-(trifluoromethyl)phenyl]urea: Similar structure but with a different position of the methyl group on the thiazole ring.
3-(3-Methyl-1,3-thiazol-2-ylidene)-1-[4-(trifluoromethyl)phenyl]urea: Similar structure but with a different position of the trifluoromethyl group on the phenyl ring.
Uniqueness
3-(3-Methyl-1,3-thiazol-2-ylidene)-1-[3-(trifluoromethyl)phenyl]urea is unique due to its specific arrangement of functional groups, which can result in distinct chemical and biological properties
Eigenschaften
Molekularformel |
C12H10F3N3OS |
|---|---|
Molekulargewicht |
301.29 g/mol |
IUPAC-Name |
1-(3-methyl-1,3-thiazol-2-ylidene)-3-[3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C12H10F3N3OS/c1-18-5-6-20-11(18)17-10(19)16-9-4-2-3-8(7-9)12(13,14)15/h2-7H,1H3,(H,16,19) |
InChI-Schlüssel |
VJBMKJWKMYENFL-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CSC1=NC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


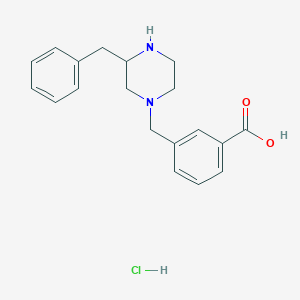
methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12506985.png)
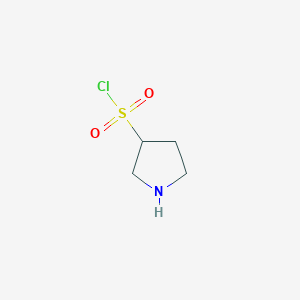
![N-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B12506991.png)
![2-Oxo-2-phenylethyl 2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B12506994.png)
![1-[(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]-5,6-dihydropyridin-2-one](/img/structure/B12506995.png)
![N-(3,4-dimethylphenyl)-3-ethyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B12507005.png)
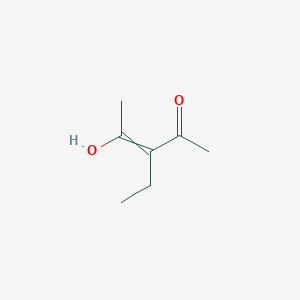
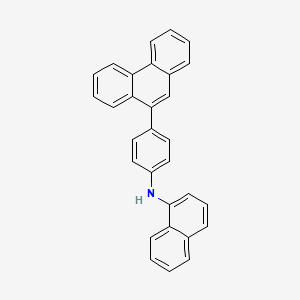
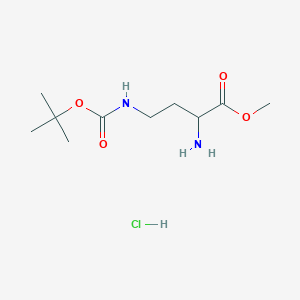
![2-(2,6-Difluorophenyl)-4-[1-(dimethylamino)-2-(1,2,4-triazol-1-yl)ethylidene]-1,3-oxazol-5-one](/img/structure/B12507038.png)
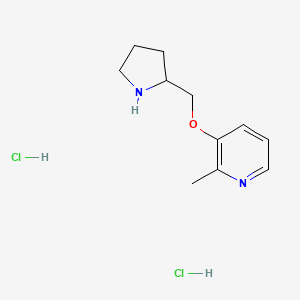
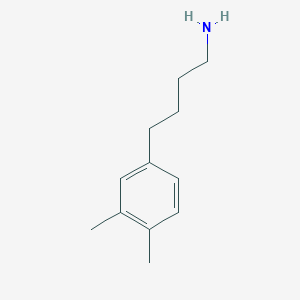
![2-[(5-bromo-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12507058.png)
